
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as EPIS, is an organic compound that has been studied for its potential applications in scientific research. EPIS is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure, and is classified as an imidazolone. Due to its unique chemical structure, EPIS has been investigated for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Due to its unique chemical structure, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been investigated for its potential applications in various scientific research fields. For example, this compound has been used as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) in biochemical studies. This compound has also been studied for its potential as a drug for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, this compound has been used as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds.
Wirkmechanismus
The exact mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is still not fully understood. However, it is thought to act as an inhibitor of DHODH, an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound can prevent the formation of pyrimidines, thus leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been found to inhibit the growth of tumor cells, suggesting that it may have potential applications in the treatment of cancer. This compound has also been found to reduce inflammation and modulate the immune system in mice, suggesting that it may have potential applications in the treatment of autoimmune disorders. Additionally, this compound has been found to reduce the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in pharmacology.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and has a relatively low cost. Additionally, this compound has a relatively low toxicity, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life, making it difficult to maintain its concentration in experiments. Additionally, this compound is not very soluble in water, making it difficult to dissolve and use in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. For example, further research is needed to investigate the exact mechanism of action of this compound in biochemical and physiological processes. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, further research is needed to investigate the potential use of this compound as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds. Finally, further research is needed to investigate the potential use of this compound as an inhibitor of enzymes involved in the metabolism of drugs.
Synthesemethoden
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be synthesized in a multi-step process, utilizing various organic reagents. The first step involves the reaction of 3-ethoxypropyl isocyanide and 2-mercaptoethanol to form a thioamide. This thioamide can then be reacted with 1-chloro-3-methyl-2-butene to form a thioester intermediate. Finally, the thioester intermediate is reacted with 2-chloro-4-methyl-1H-imidazole to form this compound as the final product.
Eigenschaften
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-5-3-4-10-7(11)6-9-8(10)13/h2-6H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYBJMDYBFRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)CNC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

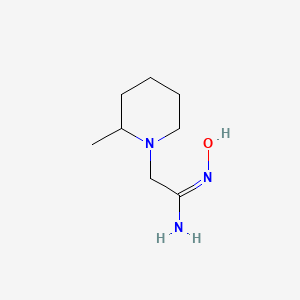
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)

![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)
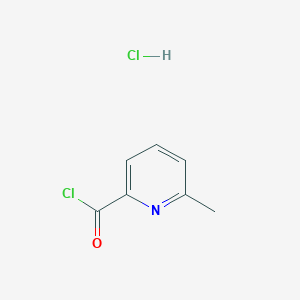

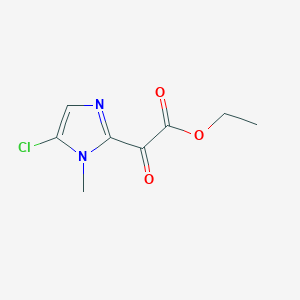

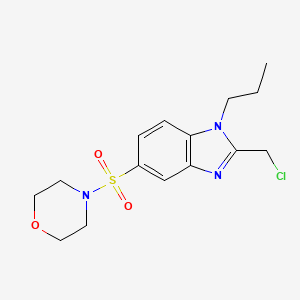
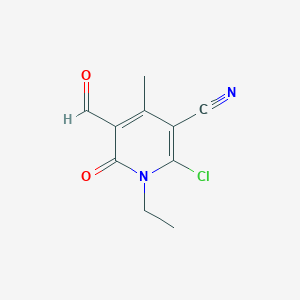
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)
![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)